![molecular formula C11H15ClN2O B2760032 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride CAS No. 1224895-26-4](/img/structure/B2760032.png)

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1224895-26-4 . It has a molecular weight of 226.71 . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.ClH/c1-4-13-7-10-9 (1)8-14-11 (10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility aren’t available in the sources I found.Wissenschaftliche Forschungsanwendungen

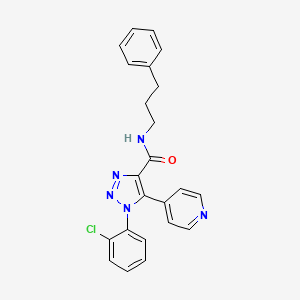

Facile Synthesis and Antimycobacterial Evaluation

A study by Ranjith Kumar et al. (2009) describes an efficient synthesis of novel spiro compounds, including those related to the 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] structure, aimed at combating Mycobacterium tuberculosis. The spiro compounds were synthesized using a cycloaddition reaction under microwave irradiation, showing significant activity against both standard and multi-drug resistant strains of Mycobacterium tuberculosis. Among these compounds, one particular derivative exhibited potent antimycobacterial activity with a minimum inhibitory concentration (MIC) significantly lower against both MTB and MDR-TB strains, highlighting its potential as a therapeutic agent against tuberculosis (Ranjith Kumar et al., 2009).

Novel Process for Kilogram-Scale Synthesis

Mowrey et al. (2018) reported on the development of a high-yielding process for the synthesis of a key building block related to the spiro[piperidine] framework, suitable for large-scale production. This methodology addresses previous inefficiencies in synthesizing such compounds and demonstrates its applicability on a kilogram scale. The process optimization presents a significant advancement in the availability of these spiro compounds for further research and development (Mowrey et al., 2018).

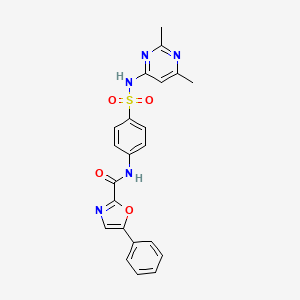

Ultrasound-Assisted Synthesis

Ghahremanzadeh et al. (2014) developed a one-pot, ultrasound-assisted method for synthesizing 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitriles, showcasing the efficiency of ultrasonic irradiation in facilitating the synthesis of complex spiro compounds. This method allowed for shorter reaction times and higher yields, underscoring the utility of ultrasound in organic synthesis, particularly for constructing spiro frameworks (Ghahremanzadeh et al., 2014).

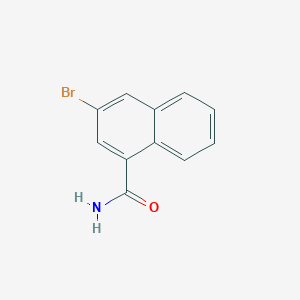

Synthetic Bacteriochlorins

A study by Reddy et al. (2013) explored the incorporation of a spiro-piperidine unit into synthetic bacteriochlorins, aiming to improve their spectral properties for potential use in photodynamic therapy. The innovative design enables tailoring of the bacteriochlorin's polarity, showcasing the versatility of spiro compounds in medicinal chemistry (Reddy et al., 2013).

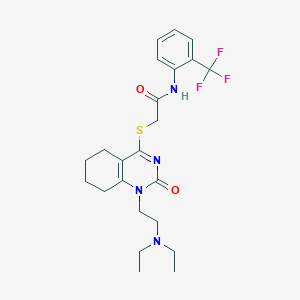

Spiro[Indoline-3,4'-Pyridin]-2-yl)Carbamates Synthesis

Liang et al. (2020) developed a synthetic strategy for spiro[Indoline-3,4'-pyridin]-2-yl)carbamate via AgOTf/PPh3-catalyzed tandem cyclization, highlighting the structural scaffold's significance in polycyclic indole alkaloids. This method's efficiency in generating spiro compounds with a broad substrate scope opens new avenues for drug discovery and biological study (Liang et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Eigenschaften

IUPAC Name |

spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVJRNWMOIAJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=CN=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2759949.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2759950.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)

amine hydrochloride](/img/structure/B2759968.png)